molecular formula C11H15NO4S B7575666 3-[(Propylsulfonylamino)methyl]benzoic acid

3-[(Propylsulfonylamino)methyl]benzoic acid

Cat. No. B7575666
M. Wt: 257.31 g/mol
InChI Key: FFLHYRRWYSAMQG-UHFFFAOYSA-N
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Description

3-[(Propylsulfonylamino)methyl]benzoic acid, also known as PSB, is a chemical compound that has been widely studied for its potential therapeutic applications. PSB belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of 3-[(Propylsulfonylamino)methyl]benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins. By inhibiting COX-2, 3-[(Propylsulfonylamino)methyl]benzoic acid reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-[(Propylsulfonylamino)methyl]benzoic acid has been shown to exert a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models. 3-[(Propylsulfonylamino)methyl]benzoic acid has also been shown to decrease the expression of COX-2 in inflamed tissues. In addition, 3-[(Propylsulfonylamino)methyl]benzoic acid has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(Propylsulfonylamino)methyl]benzoic acid in lab experiments is its low toxicity. 3-[(Propylsulfonylamino)methyl]benzoic acid has been shown to be safe and well-tolerated in animal studies. Another advantage is its broad range of pharmacological activities, which makes it a versatile tool for studying various disease models. However, one limitation of 3-[(Propylsulfonylamino)methyl]benzoic acid is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-[(Propylsulfonylamino)methyl]benzoic acid. One area of interest is its potential use as a drug for the treatment of cancer. 3-[(Propylsulfonylamino)methyl]benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to explore its potential as a cancer therapy. Another area of interest is its potential use as a drug for the treatment of Alzheimer's disease. 3-[(Propylsulfonylamino)methyl]benzoic acid has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to explore its potential as a therapeutic agent for this condition. Finally, further studies are needed to elucidate the exact mechanism of action of 3-[(Propylsulfonylamino)methyl]benzoic acid and to identify any potential side effects associated with its use.

Synthesis Methods

The synthesis of 3-[(Propylsulfonylamino)methyl]benzoic acid involves the reaction of 3-aminomethylbenzoic acid with propylsulfonyl chloride in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield 3-[(Propylsulfonylamino)methyl]benzoic acid. The purity of 3-[(Propylsulfonylamino)methyl]benzoic acid can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-[(Propylsulfonylamino)methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities in animal models. 3-[(Propylsulfonylamino)methyl]benzoic acid has also been investigated for its potential use as a drug for the treatment of cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

3-[(propylsulfonylamino)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-6-17(15,16)12-8-9-4-3-5-10(7-9)11(13)14/h3-5,7,12H,2,6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLHYRRWYSAMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Propylsulfonylamino)methyl]benzoic acid

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